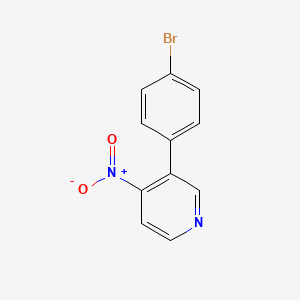

3-(4-Bromophenyl)-4-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and medicinal research. smolecule.comacs.org Structurally analogous to benzene, the incorporation of a nitrogen atom imparts unique properties such as basicity, polarity, and the ability to form hydrogen bonds, making it a "privileged scaffold" in drug discovery. smolecule.comchemicalbook.com Pyridine derivatives are integral to over 7,000 existing drugs and are found in numerous natural products, including vitamins like niacin and alkaloids. acs.org

The versatility of the pyridine nucleus allows for its application across diverse fields. In medicinal chemistry, pyridine-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govntnu.no The pyridine moiety can enhance the water solubility of pharmaceutical agents, a crucial factor for bioavailability. nih.gov Beyond medicine, pyridine derivatives are vital in materials science for creating functional nanomaterials and conductive polymers. nih.govchemimpex.com They also serve as essential ligands in organometallic chemistry and asymmetric catalysis, facilitating a wide range of chemical transformations. nih.govarkat-usa.org The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in both catalysis and the development of chemosensors for detecting various environmental and biological species. nih.gov

Overview of Nitropyridine Chemistry: General Synthetic Utility and Reactivity Patterns

Nitropyridines are pyridine derivatives that feature one or more nitro (–NO2) groups attached to the ring. These compounds are of significant interest as they serve as versatile precursors for synthesizing a wide array of more complex heterocyclic systems with potential biological activities. chemicalbook.comnih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity of the pyridine ring, making nitropyridines valuable synthetic intermediates. chemimpex.com

The synthesis of nitropyridines can be challenging. Direct nitration of pyridine itself is difficult due to the electron-deficient nature of the ring, which is deactivated towards electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions and may result in low yields. chemimpex.com However, nitration is more feasible for pyridines bearing electron-donating substituents. chemimpex.com A common and effective method involves the nitration of pyridine-N-oxides, followed by deoxygenation. orgsyn.org For instance, 3-methylpyridine-1-oxide can be nitrated with a mixture of sulfuric and fuming nitric acid to produce 3-methyl-4-nitropyridine-1-oxide. orgsyn.org Another approach involves reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt, which can then be rearranged to 3-nitropyridine. ntnu.nogoogle.com

The reactivity of nitropyridines is dominated by the activating effect of the nitro group, which makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group itself can act as a good leaving group, especially when positioned at the 2- or 4-position of the ring. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for functionalizing the pyridine scaffold. smolecule.comnih.gov Additionally, the nitro group can be readily reduced to an amino group (–NH2), which serves as a key functional handle for further transformations, such as diazotization or amide coupling reactions. smolecule.com

Contextualization of 3-(4-Bromophenyl)-4-nitropyridine within Pyridine Derivative Research

The compound this compound is a substituted pyridine derivative that combines the structural features of both a nitropyridine and a brominated aromatic ring. While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its chemical structure suggests its role as a versatile bifunctional building block in organic synthesis, particularly for the construction of more complex molecules in medicinal and materials chemistry.

The synthesis of this compound can be logically achieved through modern cross-coupling reactions. A highly plausible route is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org In this case, the reaction would involve coupling 3-bromo-4-nitropyridine (B1272033) with (4-bromophenyl)boronic acid. arkat-usa.orgbeilstein-journals.org The starting material, 3-bromo-4-nitropyridine, is a known compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govchemimpex.com

Table 1: Plausible Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product |

| 3-Bromo-4-nitropyridine | (4-Bromophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Suzuki-Miyaura Cross-Coupling | This compound |

The synthetic utility of this compound arises from its two distinct reactive sites.

The 4-Nitropyridine (B72724) Moiety: The nitro group at the 4-position strongly activates the ring for nucleophilic aromatic substitution. This allows the nitro group to be displaced by various nucleophiles, enabling the introduction of new functional groups at this position. Alternatively, the nitro group can be reduced to a primary amine, which can then be used in a plethora of subsequent reactions, such as amide bond formation or the construction of fused heterocyclic rings.

The 4-Bromophenyl Moiety: The bromine atom on the phenyl ring serves as a handle for further cross-coupling reactions, such as a second Suzuki, Heck, or Buchwald-Hartwig amination reaction. This allows for the extension of the molecular framework by forming new carbon-carbon or carbon-nitrogen bonds.

This dual reactivity makes this compound a valuable intermediate for creating libraries of complex, poly-functionalized biaryl pyridine derivatives. Such scaffolds are of high interest in drug discovery, where the ability to systematically modify different parts of a molecule is crucial for optimizing biological activity and pharmacokinetic properties. The compound serves as a molecular scaffold that can be elaborated in a stepwise and controlled manner, showcasing the strategic importance of such building blocks in contemporary organic synthesis.

Table 2: Properties of Precursor and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | CAS Number |

| 3-Bromo-4-nitropyridine | C5H3BrN2O2 | 202.99 | Precursor with bromine handle for coupling. nih.gov | 89364-04-5 |

| 3-(4-Bromophenyl)pyridine (B164829) | C11H8BrN | 234.09 | Related structure lacking the nitro group. nih.gov | 129013-83-8 |

| N-(4-Bromophenyl)-3-nitropyridin-2-amine | C11H8BrN3O2 | 294.11 | Isomeric structure with an amino linker. biosynth.com | 78750-60-4 |

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrN2O2 |

|---|---|

Molecular Weight |

279.09 g/mol |

IUPAC Name |

3-(4-bromophenyl)-4-nitropyridine |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14(15)16/h1-7H |

InChI Key |

LAPIOATVNFDQPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromophenyl 4 Nitropyridine and Analogous Structures

Direct Synthetic Routes

Direct methods for the construction of the 3-(4-bromophenyl)-4-nitropyridine scaffold primarily involve the formation of the C-C bond between the pyridine (B92270) and phenyl rings or the introduction of the nitro group onto a pre-formed biaryl system.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, including the arylation of pyridines. nih.govuwindsor.ca This reaction typically involves the coupling of a pyridine-based boronic acid or its derivative with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.

For the synthesis of 3-aryl-4-nitropyridines, a common strategy would involve the coupling of a 4-nitropyridine (B72724) derivative with a (4-bromophenyl)boronic acid. The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. nih.gov For instance, catalysts based on Pd2dba3 with phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the coupling of 2-pyridyl boron derivatives. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the general applicability of this method to a wide range of aryl and heteroaryl bromides and chlorides makes it a highly relevant synthetic approach. nih.govresearchgate.net

A significant challenge in the Suzuki-Miyaura coupling of pyridine derivatives can be the formation of impurities derived from the phosphorus ligands used. nih.gov However, methods have been developed to suppress the formation of these byproducts, which is particularly important in the synthesis of active pharmaceutical ingredients. nih.gov

| Reactants | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide + 2-Pyridylboronate | Pd2dba3 / Ligand 1 | - | Dioxane | Good to Excellent | nih.gov |

| Aryl Chloride + 2-Pyridylboronate | Pd2dba3 / Ligand 2 | KF | Dioxane | 73-78% | nih.gov |

| 3-Iodo-4-oxypyridin-2(1H)-ones + Arylboronic Acids | Pd/C | - | - | - | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing pyridine rings, particularly those activated by electron-withdrawing groups like the nitro group. mdpi.comnih.gov In the context of synthesizing this compound, an SNAr reaction could theoretically involve the displacement of a leaving group at the 3-position of a 4-nitropyridine derivative by a 4-bromophenyl nucleophile. However, a more common approach involves the displacement of a leaving group on the pyridine ring by a nucleophile.

The nitro group itself can act as a good leaving group in nucleophilic aromatic substitutions on electron-poor aromatic systems like nitropyridines. mdpi.com For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by various nucleophiles, including fluoride. mdpi.comresearchgate.net This highlights the potential of using a nitropyridine as a precursor where the nitro group is strategically replaced.

In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration has been observed, leading to the formation of a 3-amino-4-nitropyridine (B85709) derivative as a major product in polar aprotic solvents. clockss.org This indicates that the reaction pathways of substituted nitropyridines can be complex and solvent-dependent.

Another relevant SNAr strategy is the vicarious nucleophilic substitution (VNS), where a nucleophile containing a leaving group attacks an electrophilic aromatic ring at a hydrogen-bearing position. nih.govacs.org This method allows for the direct C-H functionalization of nitroarenes. Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. nih.govacs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines, from simple starting materials in a single step. researchgate.netacsgcipr.org Various named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, fall under this category. acsgcipr.org

While a specific multi-component reaction for the direct synthesis of this compound is not explicitly described in the search results, the general principles of MCRs are applicable. For instance, a three-component reaction involving an imidazole, an activated acetylenic compound, and a phosphaneylidene-1-imine has been used to synthesize pyridine derivatives in high yields. samipubco.com Another approach involves the three-component ring transformation of dinitropyridone with a ketone and a nitrogen source to produce nitropyridines. nih.gov These examples demonstrate the versatility of MCRs in constructing the pyridine core with various substituents. A cascade 6-endo-dig cyclization has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the preparation of key precursors followed by functional group interconversions.

Nitration of Pyridine Precursors and Substituted Pyridines

The introduction of a nitro group onto a pyridine ring is a fundamental step in the synthesis of many nitropyridine derivatives. Due to the electron-deficient nature of the pyridine ring, electrophilic nitration generally requires harsh conditions. youtube.com However, various methods have been developed to achieve this transformation.

Nitration of 3-phenylpyridine (B14346) has been reported, and it is a plausible route to obtaining a nitrated precursor. rsc.org The nitration of pyridines can be achieved using nitric acid in trifluoroacetic anhydride, yielding 3-nitropyridines. rsc.org Another effective method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution. ntnu.no The nitration of 3-substituted pyridines often leads to the formation of the corresponding 3-nitro derivative. For instance, the nitration of 3-phenylpyridine has been shown to yield 5-phenyl-3-nitropyridine. ntnu.no

The synthesis of 4-nitropyridine itself can be accomplished through the nitration of pyridine N-oxide, followed by deoxygenation. prepchem.comchemicalbook.com

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridines | HNO3 / Trifluoroacetic Anhydride | 3-Nitropyridines | 10-83% | rsc.org |

| Pyridine | Dinitrogen Pentoxide / NaHSO3 | 3-Nitropyridine | - | ntnu.no |

| 3-Phenylpyridine | Procedure D | 5-Phenyl-3-nitropyridine | - | ntnu.no |

| 3-Chloro-2-methylpyridine N-oxide | HNO3 / H2SO4 | 4-Nitropyridine derivative | - | prepchem.com |

Halogenation Strategies on Pyridine and Phenyl Moieties

Halogenation, particularly bromination, is a critical step for introducing a handle for further functionalization, such as in cross-coupling reactions. The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. nih.gov

Direct bromination of nitropyridines has been investigated. acs.org For the synthesis of this compound, it is conceivable to first synthesize 3-phenyl-4-nitropyridine and then selectively brominate the phenyl ring at the para position. Alternatively, one could start with a brominated pyridine precursor. For example, 3-bromo-4-nitropyridine can be synthesized from the deoxygenation of 3-bromo-4-nitropyridine N-oxide. clockss.org The synthesis of 2-bromo-3-nitropyridine (B22996) is also documented. bldpharm.com

Strategies for the selective halogenation of pyridines at different positions have been developed. For instance, 4-selective halogenation can be achieved by installing a phosphine at the 4-position, which is then displaced by a halide nucleophile. nih.gov

Derivatization from N-Oxide Intermediates

The use of pyridine N-oxide intermediates is a cornerstone in the synthesis of 4-nitropyridine derivatives. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and can be subsequently removed through deoxygenation. This two-step sequence of nitration followed by deoxygenation provides a reliable pathway to the target compounds.

A plausible and effective synthetic route to this compound commences with a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a suitable bromopyridine N-oxide, such as 3-bromopyridine (B30812) N-oxide, with 4-bromophenylboronic acid. This step introduces the desired 4-bromophenyl substituent at the 3-position of the pyridine ring, yielding 3-(4-bromophenyl)pyridine (B164829) N-oxide.

Following the successful coupling, the intermediate 3-(4-bromophenyl)pyridine N-oxide undergoes regioselective nitration. The directing effect of the N-oxide group favors the introduction of the nitro group at the 4-position. researchgate.net Standard nitrating conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, are typically employed for this transformation, leading to the formation of this compound N-oxide. oc-praktikum.dearkat-usa.org

The final step in this sequence is the deoxygenation of the N-oxide intermediate. A variety of reagents can accomplish this reduction, offering flexibility in terms of reaction conditions and substrate tolerance. organic-chemistry.org For instance, phosphorus trichloride (B1173362) (PCl₃) or other phosphine-based reagents are commonly used. researchgate.net Additionally, milder and more environmentally friendly methods, such as those employing indium and pivaloyl chloride or catalytic systems, have been developed. organic-chemistry.org

Table 1: Representative Conditions for Derivatization from N-Oxide Intermediates

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 3-bromopyridine N-oxide, 4-bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 100 | 12 h | Good | beilstein-journals.org |

| Nitration | 3-(4-bromophenyl)pyridine N-oxide | HNO₃/H₂SO₄ | - | 125-130 | 3 h | 42 | oc-praktikum.dearkat-usa.org |

| Deoxygenation | This compound N-oxide | PCl₃ | Dichloromethane | rt | 4 h | High | researchgate.net |

Note: The conditions presented are based on analogous reactions and may require optimization for the specific synthesis of this compound.

Advanced Synthetic Techniques and Reaction Conditions

To enhance the efficiency, safety, and scalability of the synthesis of this compound and its analogs, modern techniques such as flow chemistry and microwave-assisted synthesis are increasingly being employed.

Flow Chemistry Approaches

Flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch processes. ewadirect.com By conducting the reaction in a continuous flow reactor, superior control over reaction parameters such as temperature, pressure, and mixing is achieved. This leads to improved safety, higher yields, and greater consistency. ewadirect.comresearchgate.net

The nitration of pyridine N-oxide and its derivatives has been successfully demonstrated in a continuous flow system. researchgate.net In a typical setup, a solution of the pyridine N-oxide in a suitable solvent and the nitrating agent are pumped through separate channels to a mixing point and then into a heated reaction coil. The short residence time in the reactor minimizes the formation of byproducts and enhances the safety profile of the reaction. This methodology is directly applicable to the nitration of 3-(4-bromophenyl)pyridine N-oxide.

Table 2: Typical Conditions for Flow Chemistry Nitration of Pyridine N-Oxides

| Substrate | Reagents | Reactor Type | Residence Time | Temperature (°C) | Throughput | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyridine N-oxide | HNO₃/H₂SO₄ | Packed-bed microreactor | Varies | 65-100 | 0.716 kg/day | 83 | researchgate.net |

Note: These conditions highlight the potential for high-throughput synthesis and would be adapted for the specific substrate.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic transformations, including Suzuki-Miyaura cross-coupling reactions. nih.govnih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. nih.gov

The Suzuki coupling of bromopyridines and their N-oxides with arylboronic acids is particularly amenable to microwave heating. nih.govnih.gov This makes the synthesis of the key intermediate, 3-(4-bromophenyl)pyridine N-oxide, a prime candidate for this technology. The rapid and efficient heating provided by microwaves can overcome the often-sluggish kinetics of these coupling reactions, especially with deactivated substrates. Furthermore, microwave-assisted deoxygenation of pyridine N-oxides has also been reported, offering a rapid and efficient final step. organic-chemistry.org

Table 3: Representative Conditions for Microwave-Assisted Suzuki Coupling of Pyridine Derivatives

| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4'-bromoacetophenone | Phenylboronic acid | Pd(II) complex/KOH | Ethanol/Water | 120 | 2 min | High | nih.gov |

| 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K₂CO₃ | Ethanol/Water | 135 | 40 min | Good | nih.gov |

Note: These examples demonstrate the significant rate enhancements achievable with microwave-assisted synthesis for structurally related heterocyclic compounds.

Theoretical and Computational Investigations of 3 4 Bromophenyl 4 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, offering detailed information about molecular properties. psu.edu DFT, in particular, is a widely used method due to its favorable balance of accuracy and computational cost. nih.govscispace.com It is effective for studying the electronic properties of medium to large-sized molecules, including pyridine (B92270) derivatives. nih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results.

These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of information can be derived.

The electronic structure is key to a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a nucleophile. A higher HOMO energy indicates a stronger tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 3-(4-bromophenyl)-4-nitropyridine, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-deficient nitropyridine ring, due to the strong electron-withdrawing nature of the nitro group.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents a hypothetical data set that would be generated from a DFT calculation. The specific values require a dedicated computational study.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational variable is the dihedral angle between the pyridine ring and the bromophenyl ring.

A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. arxiv.org By mapping the PES, chemists can identify all possible stable conformers (local minima), transition states between them (saddle points), and the energy barriers for interconversion. nist.govorganicchemistrydata.org This analysis would reveal the most stable rotational orientation of the two rings and the energy required to twist the molecule from this preferred conformation. Given the potential for steric hindrance between the hydrogen atom on C5 of the pyridine ring and the hydrogen atoms on the bromophenyl ring, the molecule is likely non-planar in its lowest energy state.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. scispace.com It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be invaluable for predicting its reactivity. The area around the oxygen atoms of the nitro group would be expected to be strongly negative (red), highlighting their nucleophilic character and ability to participate in hydrogen bonding. Conversely, the regions near the pyridine nitrogen and potentially the carbon atom attached to the nitro group would show positive potential (blue), marking them as electrophilic centers. chemimpex.comnih.gov

Spectroscopic Property Simulations

Computational chemistry is widely used to predict and help interpret various types of molecular spectra. By simulating spectra and comparing them with experimental results, researchers can confirm molecular structures and gain a deeper understanding of their vibrational and electronic properties. arxiv.org

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov These spectra arise from the different ways a molecule can vibrate, such as the stretching and bending of bonds. Each vibrational mode has a characteristic frequency.

By performing a frequency calculation (typically using DFT), a full list of vibrational modes and their corresponding IR and Raman intensities can be generated. researchgate.netepstem.net These calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the methods and the fact that calculations often model a molecule in a vacuum. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net

A detailed comparison between the calculated and experimental spectra allows for a confident assignment of each peak to a specific molecular vibration. For this compound, characteristic peaks would include the symmetric and asymmetric stretching of the NO₂ group, C=N and C=C stretching vibrations within the pyridine ring, C-Br stretching, and various C-H bending modes.

Table 2: Illustrative Vibrational Frequency Data for this compound This table is a template showing how theoretical and experimental vibrational data would be presented. Specific values for this compound must be determined computationally and experimentally.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | Value | Value |

| NO₂ Symmetric Stretch | Value | Value |

| Aromatic C=C Stretch | Value | Value |

| Pyridine Ring Breathing | Value | Value |

| C-Br Stretch | Value | Value |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.netox.ac.uk

The calculation is performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared to experimental values, often showing a strong linear correlation. epstem.net This correlation can be used to assign the signals in the experimental spectrum to specific atoms in the molecule, which is particularly useful for complex structures where assignments are not trivial. For this compound, calculations would help to unambiguously assign the signals for each of the distinct hydrogen and carbon atoms in the two aromatic rings.

Molecular Modeling and Intermolecular Interaction Studies

There are no published studies focusing on the molecular modeling of this compound. Consequently, data regarding its optimized geometry, electronic properties, and intermolecular interaction energies are not available.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A specific analysis of the non-covalent interactions involving this compound has not been reported. While the molecular structure suggests the potential for various interactions—such as halogen bonding via the bromine atom, π-π stacking involving the phenyl and pyridine rings, and potential weak hydrogen bonds—no computational studies have been performed to quantify the strength and nature of these interactions. Without such research, a detailed, evidence-based discussion is not possible.

Adsorption Studies onto Surfaces (e.g., Graphene)

The interaction and adsorption behavior of this compound on surfaces like graphene have not been investigated in the available literature. Research in this area would typically involve computational methods such as Density Functional Theory (DFT) to determine the adsorption energy, optimal adsorption geometry, and the nature of the binding forces between the molecule and the surface. However, no such studies have been published for this compound.

Applications As a Key Intermediate and Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structure of 3-(4-Bromophenyl)-4-nitropyridine makes it an excellent starting material for building intricate organic molecules. The bromophenyl group is particularly amenable to Suzuki cross-coupling reactions, a powerful method for forming new carbon-carbon bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. For instance, similar N-(4-bromophenyl)methanimine structures have been successfully used in Suzuki couplings with various arylboronic acids to create a library of imine derivatives with high functional group tolerance. researchgate.net

Furthermore, the nitro group on the pyridine (B92270) ring can be readily reduced to an amino group, which then serves as a handle for further functionalization, such as amide coupling reactions. This transformation is fundamental in medicinal chemistry, where the resulting aniline (B41778) derivatives are common building blocks. mdpi.com The combination of these reactive sites allows for a stepwise and controlled elaboration of the initial scaffold into significantly more complex structures, including those with potential biological activity. tsijournals.comtsijournals.comresearchgate.net The general process of transforming simpler starting materials into complex target molecules through carefully selected organic reactions is the essence of organic synthesis. mdpi.com

Role in the Development of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are central to drug discovery and materials science, and the development of novel scaffolds is a continuous goal. nih.govdergipark.org.tr Nitropyridines, such as this compound, are valuable substrates for constructing new heterocyclic systems. The electron-deficient nature of the nitropyridine ring makes it susceptible to various transformations. nih.gov

One powerful method is the three-component ring transformation (TCRT), where a dinitropyridone, serving as a synthetic equivalent of unstable nitromalonaldehyde, reacts with a ketone and an amine source to generate new, functionalized nitropyridines or nitroanilines. nih.gov This "scrap and build" approach allows for the synthesis of complex heterocyclic structures that are not easily accessible through other means. nih.gov By modifying the ketone and amine components, a diverse range of fused and substituted pyridine scaffolds can be created. nih.gov The reactivity of the this compound core can thus be harnessed to generate libraries of new heterocyclic compounds for screening in various applications. For example, derivatives containing thiazole (B1198619) and pyrazole (B372694) rings have been synthesized from bromophenyl precursors, highlighting the versatility of this structural motif in creating diverse heterocyclic systems. tsijournals.comtsijournals.com

Utilization in Coordination Chemistry and Ligand Design

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. uni-wuerzburg.dehud.ac.uk The electronic properties of this ligand can be finely tuned by the substituents on the pyridine ring. The presence of the electron-withdrawing nitro group and the bulky bromophenyl group influences the donor capacity of the nitrogen atom and the steric environment around the metal center.

Research has shown that related nitropyridine derivatives can form stable complexes with transition metals. For example, 2,6-dimethyl-4-nitropyridine (B1587124) has been used to synthesize both mononuclear and dinuclear palladium(II) complexes. nih.gov In these structures, the pyridine nitrogen coordinates to the palladium center, forming well-defined square-planar geometries. nih.gov Similarly, other pyridine-based ligands have been shown to coordinate with metals like cadmium(II) and mercury(II), forming one-dimensional coordination polymers where the metal ions are linked by the organic ligands and other bridging atoms. nih.gov The ability to form such ordered, polymeric structures is of interest in the design of functional materials. nih.govrsc.org The design of ligands is crucial as they can dictate the geometry, reactivity, and physical properties of the resulting metal complexes, which have applications ranging from catalysis to medicine. uni-wuerzburg.denih.gov

Application in Radiochemistry (e.g., Radiolabeled Compound Synthesis for Research)

Radiolabeled compounds are indispensable tools in biomedical research and diagnostic imaging, particularly in Positron Emission Tomography (PET). The synthesis of PET tracers often involves the incorporation of a short-lived positron-emitting isotope, such as fluorine-18 (B77423), into a biologically active molecule.

The nitropyridine scaffold has proven to be suitable for radiofluorination. A key study demonstrated the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with fluorine-18 at room temperature to produce [¹⁸F]3-fluoro-4-nitropyridine N-oxide in moderate yield. rsc.org This intermediate was then easily converted to [¹⁸F]3-fluoro-4-aminopyridine, a valuable building block for radiopharmaceuticals. rsc.org This approach highlights the potential of using electron-deficient pyridine systems for nucleophilic radiofluorination, a challenging but crucial reaction in radiochemistry. rsc.org Given this precedent, this compound represents a promising substrate for the development of novel ¹⁸F-labeled radiotracers for research purposes.

Contributions to Materials Science Research (e.g., Organic Electronics, Photonic Devices)

The field of materials science continuously seeks new organic molecules with specific electronic and photophysical properties for applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. researchgate.neteuropean-mrs.com Molecules with conjugated π-electron systems are the cornerstone of organic electronics. researchgate.net

This compound possesses a donor-acceptor (D-A) type structure, with the bromophenyl group acting as a potential electron donor and the nitropyridine moiety as an electron acceptor. Such D-A architectures are known to exhibit interesting optical and electronic properties, including intramolecular charge transfer, which is desirable for nonlinear optical materials and as semiconductors in electronic devices. researchgate.net The extended conjugation across the biaryl system allows for delocalization of electrons, a key feature for charge transport. researchgate.net While direct applications of this specific compound are not yet prominent, its structural motifs are common in materials designed for organic electronics. researchgate.neteuropean-mrs.com The presence of the heavy bromine atom could also be explored for inducing phosphorescence, a property useful in specific types of OLEDs.

Involvement in Agrochemical and Specialty Chemical Research

The development of new, effective, and selective agrochemicals is crucial for modern agriculture. Heterocyclic compounds, particularly those containing pyridine rings, have a long history of use as active ingredients in fungicides and insecticides. tsijournals.com Well-known commercial herbicides like atrazine (B1667683) and indaziflam (B594824) are based on heterocyclic scaffolds, underscoring the importance of this class of compounds in the agrochemical industry. nih.gov

The biological activity of pyridine derivatives suggests that this compound could serve as a valuable lead structure or intermediate in agrochemical research. tsijournals.com The two distinct functional groups—the bromo substituent and the nitro group—provide handles for chemical modification to create a library of analogues. These derivatives can then be screened for herbicidal, fungicidal, or insecticidal activity. The goal is to optimize the structure to enhance potency against target pests while minimizing impact on non-target organisms and the environment.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the context of related structures, proton NMR spectra are crucial for identifying the chemical environment of hydrogen atoms. For instance, in the ¹H NMR spectrum of a similar compound, 2,4-diphenyl-6-(4-bromophenyl)-1,3,5-triazine, specific chemical shifts and coupling constants are observed. The protons on the bromophenyl group typically appear as doublets in the aromatic region. For example, signals at δ 8.68 (d, J = 8.1Hz, 2H) and 7.70 (d, J=7.8Hz, 2H) are characteristic of the protons on a 4-bromophenyl substituent. rsc.org The protons of the pyridine (B92270) ring in 3-(4-Bromophenyl)-4-nitropyridine would exhibit distinct signals, influenced by the electron-withdrawing nitro group and the bromophenyl substituent. The analysis of crude reaction mixtures containing related pyridine derivatives has been successfully performed using ¹H NMR to identify unique chemical shifts and coupling patterns for each product. clockss.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the ¹³C NMR spectrum of 2,4-diphenyl-6-(4-bromophenyl)-1,3,5-triazine, distinct signals are observed for the carbon atoms of the bromophenyl ring and the triazine core. rsc.org For this compound, the carbon attached to the bromine atom would show a characteristic chemical shift, as would the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. COSY experiments would reveal the coupling between adjacent protons on the pyridine and bromophenyl rings. HMBC experiments would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the attachment of the bromophenyl group to the pyridine ring and the relative positions of the substituents. Such 2D NMR spectral data have been pivotal in differentiating isomers and confirming the structure of complex heterocyclic systems. clockss.orgipb.pt

Mass Spectrometry (MS) Techniques (e.g., ESI-TOF, EI-MS, HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) and Electron Ionization (EI) are commonly used. For example, the high-resolution mass spectrum of a related bromo- and nitro-containing compound would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). HRMS analysis of similar sulfonimidoyl compounds has demonstrated the capability to determine the calculated mass with high precision, often to four decimal places. rsc.org For this compound (C₁₁H₇BrN₂O₂), the expected exact mass would be a key identifier.

Fragmentation Patterns: In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation of the molecule. Under EI-MS conditions, the molecule would likely fragment at the bond between the two aromatic rings and show loss of the nitro group (NO₂). The study of fragmentation patterns of related compounds, such as hirsutinolide-like lactones, aids in the structural elucidation by identifying characteristic losses of functional groups. nih.gov

| Technique | Ionization Method | Information Obtained |

| ESI-TOF | Electrospray Ionization | Provides accurate mass of the molecular ion, often with minimal fragmentation. rsc.org |

| EI-MS | Electron Ionization | Yields a molecular ion peak and a detailed fragmentation pattern, useful for structural confirmation. nist.gov |

| HRMS | Various (e.g., TOF) | Determines the elemental composition of the molecule with high accuracy. rsc.orgrsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Br stretching vibration would appear in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. docbrown.infospectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. For instance, in related bromophenylphosphoranes, intense Raman bands are observed for the P-Br and phenyl ring vibrations. psu.edu Surface-enhanced Raman scattering (SERS) has been used to study related nitro-pyridine compounds, revealing information about their interaction with metal surfaces. psu.edu

| Functional Group | IR Active | Raman Active | Typical Wavenumber Range (cm⁻¹) |

| NO₂ (asymmetric stretch) | Strong | Weak | 1500-1570 |

| NO₂ (symmetric stretch) | Strong | Strong | 1300-1370 |

| Aromatic C-H (stretch) | Medium | Medium | >3000 |

| Aromatic C=C (stretch) | Medium-Weak | Strong | 1400-1600 |

| C-Br (stretch) | Strong | Strong | <700 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₇BrN₂O₂). A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Theoretical Composition for C₁₁H₇BrN₂O₂:

Carbon (C): 44.78%

Hydrogen (H): 2.39%

Nitrogen (N): 9.50%

The combination of these advanced analytical and spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in further chemical research and material science applications.

Q & A

Basic: What are the common synthetic routes for 3-(4-Bromophenyl)-4-nitropyridine, and how is purity ensured?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, bromophenyl precursors react with nitropyridine derivatives under controlled conditions. A documented method includes reacting 4-bromophenol with 3-nitropyridine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Purification is achieved via recrystallization (e.g., chloroform) or column chromatography. Purity is validated using HPLC, melting point analysis, and spectroscopic methods (¹H/¹³C NMR) .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation or recrystallization are mounted on a diffractometer (e.g., Stoe IPDS-II). Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL yield structural details. Key metrics include bond angles (e.g., C10–C1–C6–N7 = −8.7°) and hydrogen-bonding interactions (e.g., C11–H11···O8i, D···A = 3.293 Å) .

Advanced: How can contradictions in spectroscopic data assignments for nitropyridine derivatives be resolved?

Answer:

Discrepancies between experimental (UV/ESR) and theoretical spectra are addressed via semiempirical quantum mechanical methods (e.g., R-method for transition energies). For instance, oscillator strengths and polarization data calculated for nitropyridine anions are compared to experimental bands (e.g., 3-nitropyridine anion reduction by metals). Multi-technique validation (IR, NMR, computational DFT) reduces ambiguity .

Advanced: What computational strategies predict electronic transitions in this compound?

Answer:

Time-dependent density functional theory (TD-DFT) and semiempirical approaches (e.g., ZINDO) model excited states. These methods calculate transition energies (e.g., π→π* or n→π*) and compare them to UV-Vis absorption maxima. For example, the R-method accurately predicts band positions in nitropyridine IV-oxide anions when solvent effects (e.g., DMSO) are included .

Methodological: How are intermolecular interactions analyzed in the solid-state structure of this compound?

Answer:

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) are quantified using crystallographic software (Mercury, PLATON). For this compound, hydrogen-bonding parameters (D–H···A distances, angles) and packing diagrams reveal motifs like C–H···O interactions (e.g., C11–H11···O8i, 141° angle). Hirshfeld surface analysis further visualizes contact contributions .

Advanced: What challenges arise in synthesizing derivatives with electron-withdrawing substituents (e.g., sulfonyl or thio groups)?

Answer:

Electron-deficient pyridine rings hinder nucleophilic attacks. Multi-step strategies are employed, such as introducing sulfonyl groups via chlorosulfonic acid treatment followed by thiol substitution. Reaction conditions (temperature, solvent polarity) must optimize electrophilicity—e.g., Na₂S in THF at 0°C for thioether formation. Purity is monitored via TLC and MS .

Methodological: How can UV-Vis spectroscopy correlate with electronic structure in nitropyridine systems?

Answer:

UV-Vis spectra are interpreted using Franck-Condon principles and computational excitation profiles. For this compound, the nitro group’s position (para to bromophenyl) red-shifts absorption due to enhanced conjugation. Oscillator strengths (e.g., f = 0.25 for π→π*) validate transition assignments when matched with TD-DFT results .

Advanced: How does the nitro group’s position (3- vs. 4-) on pyridine affect reactivity and stability?

Answer:

The 4-nitro group increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution compared to 3-nitro isomers. Stability under photolytic conditions varies: 4-nitropyridine undergoes photoreduction in acidic 2-propanol (quantum yield Φ = 0.65 in 0.5–2 M HCl), while 3-nitro derivatives show slower degradation .

Methodological: What strategies optimize reaction yields in multi-step syntheses of bromophenyl-nitropyridine hybrids?

Answer:

Yield optimization involves:

- Temperature control : Low temps (−10°C) suppress side reactions during nitro group introduction.

- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings between bromophenyl boronic acids and halopyridines.

- Solvent choice : DMF enhances solubility of aromatic intermediates.

Yields >70% are achievable with iterative HPLC monitoring .

Advanced: How do steric effects from the 4-bromophenyl group influence molecular conformation?

Answer:

X-ray torsion angles (e.g., C12–C13–C14–Br1 = 177.2°) reveal minimal steric hindrance, allowing planar arrangements. However, bulky substituents at the 3-position induce torsional strain (e.g., C5–C6–N7–O9 = −34.8°), affecting packing and solubility. Conformational analysis via DFT (B3LYP/6-311+G(d,p)) predicts energy minima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.